molecular formula C16H26N6 B5435982 1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole

1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole

Cat. No.: B5435982
M. Wt: 302.42 g/mol
InChI Key: PRKOHORRAMFPKW-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1’-methyl-1H,1’H-2,2’-biimidazole” is a complex organic molecule that contains several functional groups. It has a biimidazole group, which is a type of heterocycle that contains two imidazole rings. Imidazole rings are five-membered rings with two non-adjacent nitrogen atoms. The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with an isopropyl group .


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve the formation of the biimidazole and piperazine rings in separate steps, followed by their connection via an ethyl linker. The isopropyl and methyl groups would likely be introduced via substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biimidazole group would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially adopt a chair or boat conformation. The presence of the isopropyl and methyl groups could also influence the overall shape and conformation of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base. The compound could also exhibit polarity due to the presence of nitrogen and the potential for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many biimidazole and piperazine derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer activities .

Future Directions

The future research directions for this compound would likely depend on its observed biological activities. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve testing it against various biological targets, studying its mechanism of action, and potentially developing it into a therapeutic agent .

Properties

IUPAC Name

1-[2-[2-(1-methylimidazol-2-yl)imidazol-1-yl]ethyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6/c1-14(2)21-11-8-20(9-12-21)10-13-22-7-5-18-16(22)15-17-4-6-19(15)3/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKOHORRAMFPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCN2C=CN=C2C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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